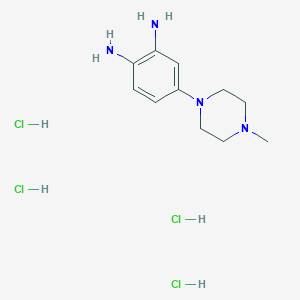
1,2-Benzenediamine, 4-(4-methyl-1-piperazinyl)-, tetrahydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Benzenediamine, 4-(4-methyl-1-piperazinyl)-, tetrahydrochloride is a chemical compound with the molecular formula C11H19ClN4 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 1,2-Benzenediamine, 4-(4-methyl-1-piperazinyl)-, tetrahydrochloride is based on its molecular formula, C11H19ClN4 . Detailed structural analysis would require more specific information such as spectroscopic data or crystallographic studies, which are not available in the sources I have access to.科学的研究の応用
Versatile Precursors to Heterocycles
1,2-Benzenediamine derivatives demonstrate remarkable versatility in the synthesis of 1,4-diamino heterocycles, such as quinoxalines and pyrazines, through reactions with nitroepoxides. These compounds facilitate access to bioactive structures like piperazines and tetrahydroquinoxalines efficiently and with minimal waste (Vidal-Albalat, Rodríguez, & González, 2014).
Development of Potential CNS Agents
Compounds incorporating 1,2-benzenediamine, such as 2-(4-methyl-1-piperazinyl)-3-(4-fluorophenyl)-5H-1-benzazepine dihydrochloride, have been found to exhibit neuroleptic-like activity. These compounds, developed through specific synthetic pathways, show promise as novel central nervous system (CNS) agents with potential applications in treating disorders related to dopamine antagonism (Hino et al., 1988).
Host Molecule for Channel Inclusion Compounds
1,2-Benzenediamine derivatives have been synthesized as host molecules in channel inclusion compounds. These molecules demonstrate the capability to form specific crystal structures with channels that can accommodate guest molecules like acetone, methanol, and ethanol. Such structures are significant in the study of molecular interactions and encapsulation processes (Fridman Moshe Kapon et al., 2006).
Antagonist for 5-HT1A Receptor
The 5-Hydroxytryptamine(1A) (5-HT(1A)) receptors, implicated in anxiety and depression, are targeted using derivatives of 1,2-benzenediamine. These compounds, such as DU 125530, show potential in treating mood disorders by achieving high occupancy of the human brain 5-HT(1A) receptor with minimal side effects (Rabiner et al., 2002).
Use in Boron Neutron Capture Therapy for Cancer Treatment
An o-carboranyl derivative of 4-[5-(4-methyl-1-piperazinyl)-2,5'-bi-1H-benzimidazol-2'-yl]phenol, synthesized using 1,2-benzenediamine, shows potential for application in boron neutron capture therapy for cancer treatment. This highlights the role of these compounds in the development of targeted cancer therapies (Argentini et al., 1998).
作用機序
将来の方向性
特性
IUPAC Name |
4-(4-methylpiperazin-1-yl)benzene-1,2-diamine;tetrahydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4.4ClH/c1-14-4-6-15(7-5-14)9-2-3-10(12)11(13)8-9;;;;/h2-3,8H,4-7,12-13H2,1H3;4*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOLSDPCJNUKKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)N)N.Cl.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl4N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

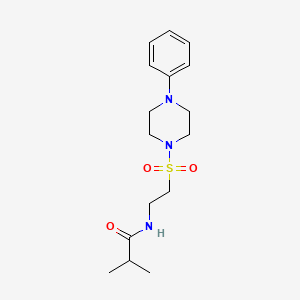
![6-(1-Pyrrolidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2425056.png)
![1-Phenyl-2-[1-(1-prop-2-ynylpiperidine-4-carbonyl)pyrrolidin-2-yl]ethanone](/img/structure/B2425057.png)
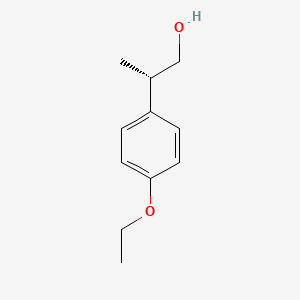

![2-(4-Chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2425062.png)
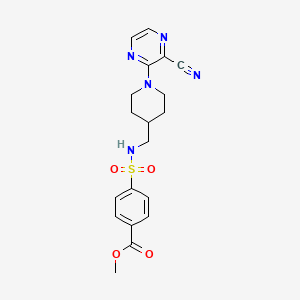
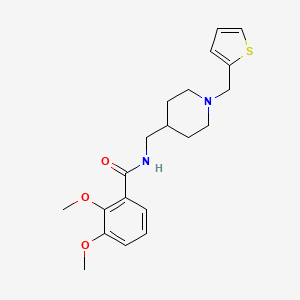
![1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone](/img/structure/B2425068.png)
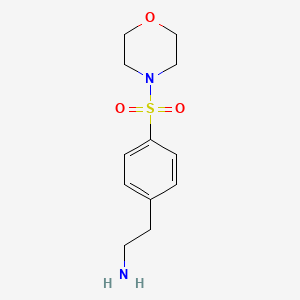

![1-(3,4-Dimethylphenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2425073.png)
![N-(3,4-dimethoxyphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2425074.png)
![4,6-dimethyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}-2(1H)-pyridinone](/img/structure/B2425075.png)